Knallquecksilber

Description

Structure

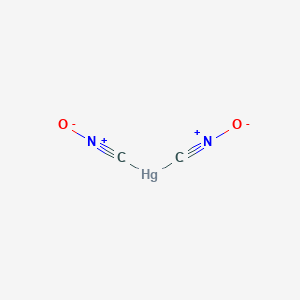

2D Structure

Properties

Molecular Formula |

C2HgN2O2 |

|---|---|

Molecular Weight |

284.63 g/mol |

IUPAC Name |

dioxycyanomercury |

InChI |

InChI=1S/2CNO.Hg/c2*1-2-3; |

InChI Key |

MHWLNQBTOIYJJP-UHFFFAOYSA-N |

SMILES |

C(#[N+][O-])[Hg]C#[N+][O-] |

Canonical SMILES |

C(#[N+][O-])[Hg]C#[N+][O-] |

Origin of Product |

United States |

Chemical Reactions Analysis

Structural Basis for Reactivity

The reactivity of mercury fulminate is intrinsically linked to its molecular geometry. X-ray crystallography reveals orthorhombic crystals composed of linear Hg(CNO)₂ molecules with the structure O−N≡C−Hg−C≡N−O . This arrangement creates high bond strain, particularly in the fulminate (CNO⁻) groups, which contributes to its extreme sensitivity to friction, heat, or shock.

Primary Decomposition Pathways

Mercury fulminate decomposes exothermically under thermal or mechanical stress. Key reactions include:

Thermal Decomposition

Below ignition temperature (100–160°C), decomposition proceeds via:

This produces gaseous CO₂ and N₂, alongside a brown residue containing mercury cyanate (Hg(OCN)CN) and mercuric oxide (HgO) . The residue’s complexity suggests intermediate steps involving autocatalytic solid phases .

Detonation

At higher temperatures (>160°C), rapid decomposition occurs:

This releases mercury vapor, nitrogen gas, and carbon monoxide .

Alternative Pathways

Under varying conditions, competing reactions yield:

producing mercury(II) cyanide (Hg(CN)₂) .

Kinetics and Catalysis

Studies reveal a biphasic decomposition profile:

-

Quiescent Phase : Slow initial gas evolution (primarily CO₂).

-

Accelerated Phase : Rapid autocatalytic decomposition triggered by reaction intermediates like Hg(OCN)CN .

| Parameter | Value | Source |

|---|---|---|

| Activation Energy | ~31–35 kcal/mol (estimated) | |

| Autocatalyst Efficiency | Hg(OCN)CN > HgO | |

| Surface Dependency | Finely powdered samples decompose faster |

Environmental and Stability Factors

-

Moisture Sensitivity : Reacts with water to form fulminic acid (HCNO), accelerating decomposition .

-

Long-Term Instability : Slowly decomposes at ambient conditions, releasing mercury vapor and weakening structural integrity .

-

Replacement Rationale : Modern alternatives (e.g., lead azide) were adopted due to mercury fulminate’s toxicity and instability .

Historical and Experimental Context

Preparation Methods

Early Discoveries and Initial Methods

The synthesis of mercury(II) fulminate dates to the 17th century, with Johann Kunckel’s accidental discovery during alchemical experiments involving mercury, nitric acid, and alcohol. However, systematic study began in 1800 when Edward Charles Howard formalized the reaction between mercury, concentrated nitric acid, and ethanol, establishing the foundational method still referenced today. Howard’s protocol involved dissolving mercury in excess nitric acid (specific gravity ~1.4) and gradually adding ethanol, yielding a white crystalline precipitate.

Early challenges included controlling the exothermic reaction, which often led to violent decomposition. This limited production to small batches (~3 pounds per reaction vessel) until industrial innovations in the 20th century.

Laboratory-Scale Preparation

Standard Nitric Acid-Ethanol Reaction

The canonical synthesis involves three steps:

-

Mercury Dissolution :

Mercury metal is dissolved in concentrated nitric acid at 50–60°C, forming mercury(II) nitrate:Excess acid ensures complete oxidation, with a typical molar ratio of 1:8 (Hg:HNO₃).

-

Ethanol Addition :

The nitrate solution is poured into ethanol (95% purity), initiating a vigorous reaction:Acetaldehyde and water are byproducts, while fulminate precipitates as fine crystals.

-

Crystallization and Washing :

The product is filtered, washed with cold water, and air-dried. Yields typically reach 70–80% due to side reactions forming mercury oxides.

Table 1: Laboratory-Scale Reaction Parameters

| Parameter | Value/Range | Source |

|---|---|---|

| Nitric Acid Concentration | 65–70% (1.4 SG) | |

| Reaction Temperature | 50–85°C | |

| Ethanol Volume | 8.3x Mercury Mass | |

| Yield | 70–125%* | |

| *Higher yields reported in optimized industrial processes. |

Industrial-Scale Production Innovations

Temperature-Controlled Continuous Feed Systems

To mitigate the reaction’s volatility, Chandelon’s 1922 patent (US1523338A) introduced a jacketed reactor with continuous reagent feeding:

-

Mercury Nitrate Solution and Ethanol are introduced as separate streams.

-

Temperature is maintained at 80–85°C using steam/water jackets.

-

Gases (NO, CO) are condensed and scrubbed, reducing explosion risks.

This method enabled batch sizes exceeding 100 kg, a 30x increase over flask-based protocols.

German Patent DE413725C: Alcohol Denaturation

To further stabilize the reaction, denatured ethanol (mixed with 5–10% methanol) was introduced, slowing the oxidation kinetics and reducing sudden gas evolution.

Critical Factors Influencing Reaction Efficiency

Stoichiometric Ratios

Deviations from the ideal 1:3 Hg:EtOH ratio promote side reactions:

Temperature Modulation

Mixing Dynamics

High-shear mixing in continuous systems (e.g., centrifugal pumps) prevents localized hot spots, a key innovation in US1523338A.

| Measure | Specification | Source |

|---|---|---|

| PPE | N100 Respirator, Kevlar Gloves | |

| Storage Conditions | 10–15°C, <30% RH | |

| Maximum Batch Size | 5 kg (lab); 100 kg (industrial) |

Modern Alternatives and Obsolescence

Due to toxicity and instability, mercury fulminate has been replaced by lead azide (PbN₆) and lead styphnate in primers. These compounds offer superior thermal stability (decomposition >200°C) and lower mercury contamination risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.